molecular formula C14H18N2O2 B3098726 tert-Butyl 3-cyanobenzyl(methyl)carbamate CAS No. 1341536-23-9

tert-Butyl 3-cyanobenzyl(methyl)carbamate

Cat. No.: B3098726
CAS No.: 1341536-23-9
M. Wt: 246.30 g/mol
InChI Key: FNXIQPCOZHMBES-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyanobenzyl(methyl)carbamate: is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis. This compound is characterized by the presence of a tert-butyl group, a cyanobenzyl group, and a methylcarbamate group.

Scientific Research Applications

Chemistry: tert-Butyl 3-cyanobenzyl(methyl)carbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. It allows for selective protection and deprotection of amine groups under mild conditions .

Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its role as a protecting group is crucial in the stepwise synthesis of complex molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry.

Mechanism of Action

The mechanism of action for carbamates involves several steps. The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyanobenzyl(methyl)carbamate typically involves the reaction of 3-[(methylamino)methyl]benzonitrile with di-tert-butyl dicarbonate in the presence of a solvent like dichloromethane. The reaction is carried out under cooling conditions (0°C to room temperature) and yields the product as a colorless oil after purification by flash chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyanobenzyl(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation and Reduction: Specific reagents depend on the desired transformation, but general oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed.

Major Products Formed:

    Substitution Reactions: Products include substituted carbamates or amines.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl 3-cyanobenzyl(methyl)carbamate is unique due to the presence of the cyanobenzyl group, which provides additional reactivity and functionality compared to simpler carbamates like tert-butyl carbamate or methyl carbamate. The cyanobenzyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Conclusion

This compound is a valuable compound in organic synthesis, particularly as a protecting group for amines. Its unique structure and reactivity make it useful in various scientific research applications, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its versatility and potential for further applications.

Properties

IUPAC Name

tert-butyl N-[(3-cyanophenyl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXIQPCOZHMBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734503
Record name tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341536-23-9
Record name tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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